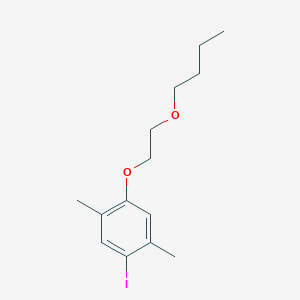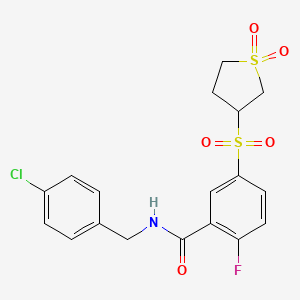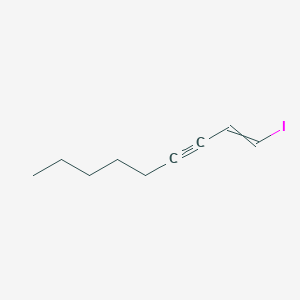
1-Iodonon-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodonon-1-en-3-yne is an organic compound with the molecular formula C9H13I It is characterized by the presence of an iodine atom attached to a non-1-en-3-yne structure, which includes both an alkene and an alkyne functional group
Preparation Methods
The synthesis of 1-iodonon-1-en-3-yne can be achieved through several routes. One common method involves the iodination of non-1-en-3-yne using iodine and a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of the iodine atom to the desired position on the molecule. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency.
Chemical Reactions Analysis
1-Iodonon-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Iodonon-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1-iodonon-1-en-3-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of both alkene and alkyne functional groups. These groups allow the compound to interact with a wide range of molecular targets, including enzymes and receptors. The iodine atom also plays a crucial role in modulating the compound’s reactivity and selectivity in different pathways.
Comparison with Similar Compounds
1-Iodonon-1-en-3-yne can be compared with other similar compounds such as:
1-Bromonon-1-en-3-yne: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloronon-1-en-3-yne:
1-Fluoronon-1-en-3-yne: The presence of a fluorine atom results in unique properties and reactivity patterns. The uniqueness of this compound lies in the specific influence of the iodine atom on its chemical and physical properties, making it a valuable compound for specialized applications.
Properties
CAS No. |
919123-77-6 |
|---|---|
Molecular Formula |
C9H13I |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-iodonon-1-en-3-yne |
InChI |
InChI=1S/C9H13I/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |
InChI Key |
RZIWREKZDVYQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


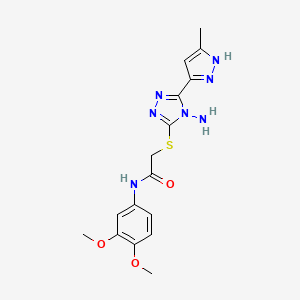
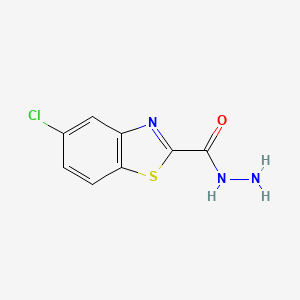

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
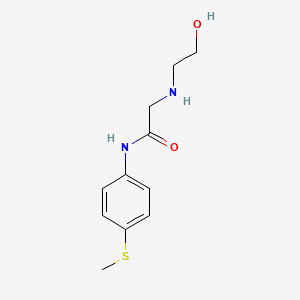

![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
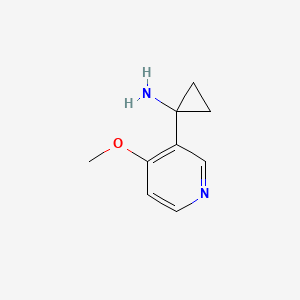

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
